Orthogonal Protection: Nα-Azido vs. Nε-Azido Isomer Reactivity
N3-L-Lys(Boc)-OH features an α-azide and an ε-Boc-protected amine. In contrast, its isomer, Boc-L-Lys(N₃)-OH (CAS 846549-33-5), features an α-Boc-protected amine and an ε-azide . This positional inversion dictates the compound's role in a synthetic sequence. The α-azide in N3-L-Lys(Boc)-OH provides a C-terminal-like functional group for coupling or direct click conjugation, while the ε-Boc-protected amine remains inert and is available for later deprotection and chain elongation or branching . For the isomer, the ε-azide is the reactive handle for side-chain modification, leaving the α-amine (after Boc removal) as the primary site for peptide backbone extension. This functional difference means the two isomers are not interchangeable and are used to achieve fundamentally different molecular architectures.
| Evidence Dimension | Location of Reactive Azide Handle |
|---|---|
| Target Compound Data | Azide group at α-carbon (Nα) |
| Comparator Or Baseline | Boc-L-Lys(N₃)-OH (CAS 846549-33-5) |
| Quantified Difference | Inverted reactivity: Nα-azide (C-terminal-like) vs. Nε-azide (side-chain modification). |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry data. |
Why This Matters
Procurement of the correct isomer is essential for ensuring the designed synthetic pathway proceeds as planned, avoiding costly route redesign or synthesis failure.
